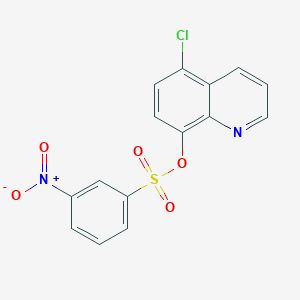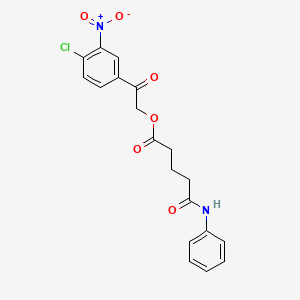
5-chloro-8-quinolinyl 3-nitrobenzenesulfonate
Übersicht
Beschreibung
5-chloro-8-quinolinyl 3-nitrobenzenesulfonate (CQNB) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinoline derivative that has been used as a fluorescent probe and as a tool for studying the mechanisms of various biological processes. In
Wissenschaftliche Forschungsanwendungen
5-chloro-8-quinolinyl 3-nitrobenzenesulfonate has been widely used in scientific research as a fluorescent probe for detecting and imaging various biological molecules such as proteins, nucleic acids, and lipids. It has also been used as a tool for studying the mechanisms of various biological processes such as enzyme activity, protein-protein interactions, and membrane dynamics. 5-chloro-8-quinolinyl 3-nitrobenzenesulfonate has been shown to be particularly useful in studying the function of ion channels, which are critical components of many physiological processes.
Wirkmechanismus
5-chloro-8-quinolinyl 3-nitrobenzenesulfonate works by binding to specific biological molecules and undergoing a conformational change that results in fluorescence. The exact mechanism of action is not fully understood, but it is thought to involve the formation of a charge-transfer complex between 5-chloro-8-quinolinyl 3-nitrobenzenesulfonate and the target molecule. This results in a change in the electronic properties of 5-chloro-8-quinolinyl 3-nitrobenzenesulfonate, leading to fluorescence.
Biochemical and Physiological Effects:
5-chloro-8-quinolinyl 3-nitrobenzenesulfonate has been shown to have minimal biochemical and physiological effects on cells and tissues, making it a useful tool for studying biological processes without interfering with normal cellular function. However, it is important to note that 5-chloro-8-quinolinyl 3-nitrobenzenesulfonate should be used at appropriate concentrations and under appropriate conditions to avoid potential toxicity or other adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-chloro-8-quinolinyl 3-nitrobenzenesulfonate is its high sensitivity and specificity for detecting and imaging specific biological molecules. It is also relatively easy to use and can be incorporated into a wide range of experimental setups. However, 5-chloro-8-quinolinyl 3-nitrobenzenesulfonate does have some limitations, including its potential toxicity at high concentrations and its limited ability to penetrate certain types of tissues and membranes.
Zukünftige Richtungen
There are many potential future directions for research on 5-chloro-8-quinolinyl 3-nitrobenzenesulfonate. One area of interest is the development of new derivatives of 5-chloro-8-quinolinyl 3-nitrobenzenesulfonate with improved properties such as increased sensitivity or specificity. Another area of interest is the application of 5-chloro-8-quinolinyl 3-nitrobenzenesulfonate in new areas of research, such as the study of cellular signaling pathways or the development of new diagnostic tools. Additionally, there is ongoing research into the potential use of 5-chloro-8-quinolinyl 3-nitrobenzenesulfonate in therapeutic applications, such as the treatment of cancer or other diseases. Overall, 5-chloro-8-quinolinyl 3-nitrobenzenesulfonate is a promising tool for scientific research with many potential applications and directions for future research.
Eigenschaften
IUPAC Name |
(5-chloroquinolin-8-yl) 3-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O5S/c16-13-6-7-14(15-12(13)5-2-8-17-15)23-24(21,22)11-4-1-3-10(9-11)18(19)20/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCLHXCUKAGDTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinolin-8-yl 3-nitrobenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B3936783.png)
![1-[4-(4-iodophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B3936785.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3936793.png)
![methyl 4-[3-(4-methoxyphenoxy)propoxy]benzoate](/img/structure/B3936800.png)
![N-(2-methylbenzyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B3936804.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B3936810.png)

![1,3-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3936832.png)

![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3936843.png)
![1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B3936865.png)
![N-[4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3936871.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3936876.png)
![{4-[4-(2,6-dimethoxyphenoxy)butoxy]phenyl}(phenyl)methanone](/img/structure/B3936884.png)